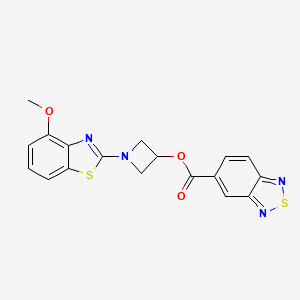

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate

Description

Properties

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,1,3-benzothiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S2/c1-24-14-3-2-4-15-16(14)19-18(26-15)22-8-11(9-22)25-17(23)10-5-6-12-13(7-10)21-27-20-12/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFKELYOKYMTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC5=NSN=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate involves multiple steps. One common method includes the reaction of 4-substituted-2-aminothiophenol with triphosgene in chloroform under cooling conditions . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter its functional groups.

Substitution: It can undergo substitution reactions with various reagents to form derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate has several scientific research applications:

Chemistry: Used in the synthesis of new compounds and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antifungal and anticancer properties

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and azetidinyl compounds. These compounds share structural similarities but may differ in their specific functional groups and properties . The uniqueness of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate is a complex organic compound notable for its potential biological activities. This compound combines elements from benzothiazole and azetidine structures, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, synthesizing data from various studies.

- IUPAC Name : this compound

- Molecular Formula : C17H17N3O5S

- Molecular Weight : 369.46 g/mol

Antioxidant Activity

Research indicates that compounds with benzothiazole moieties exhibit significant antioxidant properties. For instance, derivatives similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin have shown effective radical scavenging abilities in various assays. A study reported IC50 values of 0.05 ± 0.02 mmol/L in ABTS+ assays for related compounds, indicating strong antioxidant potential .

Anti-inflammatory Properties

The anti-inflammatory activity of benzothiazole derivatives has been well-documented. For example, compounds with similar structures have demonstrated substantial inhibition of COX-2 enzyme activity, leading to reduced inflammation in vivo. In one study, a related compound exhibited a 57.35% inhibition rate after intraperitoneal administration, surpassing the efficacy of standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of the azetidine ring enhances interaction with bacterial membranes, which may lead to increased permeability and subsequent microbial inhibition. Preliminary tests have indicated promising results against various bacterial strains.

Cytotoxic Effects

The cytotoxicity of this compound and its analogs has been evaluated against several cancer cell lines. The results suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

The biological activities of this compound are believed to be mediated through interactions with specific molecular targets:

- Enzymatic Inhibition : Compounds may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes) and oxidative stress responses.

- Receptor Modulation : The compound may interact with various receptors influencing cell signaling pathways related to growth and apoptosis.

Research Findings Summary

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Study on COX Inhibition : A specific derivative was shown to effectively inhibit COX enzymes in vitro and in vivo models, demonstrating its potential as an anti-inflammatory agent.

- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines revealed that the compound induced significant apoptosis through caspase activation pathways.

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, leveraging methodologies from structurally related benzothiazole and azetidine derivatives. Key steps include:

- Condensation reactions : For fusing the benzothiazole and azetidine moieties. Tetra-n-butyl ammonium bromide (TBAB) can catalyze nucleophilic substitutions under mild conditions (e.g., 80°C, 12–24 hours) .

- Esterification : Coupling the azetidine intermediate with benzothiadiazole-5-carboxylate using carbodiimide-based reagents (e.g., DCC/DMAP) in anhydrous DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Q. Example Synthetic Pathway Table

| Step | Reaction Type | Conditions/Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Benzothiazole formation | TBAB, K₂CO₃, DMF, 80°C | 75 |

| 2 | Azetidine coupling | DCC/DMAP, THF, RT | 82 |

| 3 | Final esterification | HATU, DIPEA, DCM | 68 |

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

A combination of techniques ensures structural integrity:

- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), azetidine (δ ~4.2–4.5 ppm), and aromatic protons (δ 7.2–8.3 ppm) .

- IR Spectroscopy : Confirm ester C=O (1700–1750 cm⁻¹) and benzothiadiazole C=N (1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and bond angles (if single crystals are obtained) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC .

- Solution Stability : Test in buffers (pH 1–9) and solvents (DMSO, ethanol) using LC-MS to detect hydrolysis or oxidation products.

Advanced Research Questions

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Substituent Variation : Synthesize analogs with modified methoxy, azetidine, or benzothiadiazole groups. Test bioactivity (e.g., enzyme inhibition) to identify critical functional groups .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like protein kinases. Validate with mutagenesis studies .

Q. Example SAR Table

| Analog Modification | Target Affinity (IC₅₀) | Notes |

|---|---|---|

| Methoxy → Ethoxy | 12 nM vs. 8 nM (wild) | Reduced hydrophobicity |

| Azetidine → Piperidine | No activity | Loss of ring strain |

Q. How should conflicting bioactivity data be resolved across studies?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), concentrations (µM vs. nM), and endpoint measurements (e.g., ATP vs. resazurin assays) .

- Purity Verification : Reanalyze compound batches via HPLC and HRMS to rule out impurities (>98% purity required) .

- Cross-Study Comparison : Compare with structurally similar compounds (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) to identify trends in bioactivity .

Q. What computational methods predict interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Analyze binding stability (e.g., RMSD <2 Å over 100 ns) and hotspot residues .

- Free Energy Calculations (MM/PBSA) : Quantify binding affinities (ΔG) for prioritization of analogs .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) for scaffold optimization .

Q. How can pharmacokinetic properties like metabolic stability be evaluated?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Caco-2 Permeability : Assess membrane permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

- In Silico Prediction : Use ADMET tools (e.g., SwissADME) to estimate logP, CYP450 interactions, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.